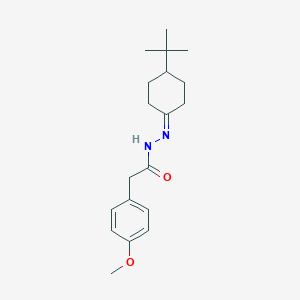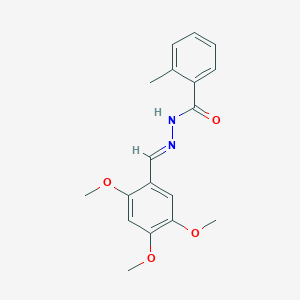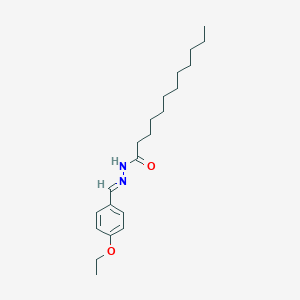![molecular formula C25H20Cl2N4O2 B448761 N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448761.png)
N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and dichlorobenzyl groups adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between the pyrazole derivative and benzaldehyde or its derivatives.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with a nucleophilic site on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in
属性
分子式 |
C25H20Cl2N4O2 |
|---|---|
分子量 |
479.4g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-21-11-10-20(22(27)14-21)16-31-13-12-23(30-31)25(32)29-28-15-19-8-4-5-9-24(19)33-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,29,32)/b28-15+ |
InChI 键 |
LBSURSSKTAUJNG-RWPZCVJISA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{4-[(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-1-benzothiophene-2-carboxamide](/img/structure/B448678.png)
![2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE](/img/structure/B448679.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)

![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
![N'-[1-(1-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448687.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448688.png)
![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-3-hydroxy-2-naphthohydrazide](/img/structure/B448693.png)
![N'~1~,N'~4~-bis[4-(benzyloxy)-3-methoxybenzylidene]succinohydrazide](/img/structure/B448696.png)

![N,N'-bis[4-(diethylamino)phenyl]hexanediamide](/img/structure/B448698.png)

